molecular formula C14H17N3O3S B2833537 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide CAS No. 941979-37-9

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

Cat. No. B2833537
CAS RN: 941979-37-9
M. Wt: 307.37
InChI Key: UXTOMUIBAVSTNY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s also known as an experimental drug for the treatment of non-alcoholic steatohepatitis .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Rearrangement Reactions : The synthesis and rearrangement of sulfonamides derived from serine and threonine into pyrrolidin-3-ones, offering insights into reaction mechanisms and the scope of rearrangements in organic synthesis Králová et al., 2019.
  • Drug Metabolism : The application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating microbial-based systems' utility in supporting drug metabolism studies Zmijewski et al., 2006.
  • Copper-Catalyzed Coupling : Cross-coupling reactions catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, facilitating the synthesis of N-(3-Pyridinyl)-substituted sulfonamides Xiaojun Han, 2010.
  • Antimicrobial Evaluation : Synthesis of novel functionalized N-sulfonates with potential biological activity, highlighting the antimicrobial and antifungal properties of certain sulfonate derivatives Fadda et al., 2016.

Catalysis and Material Science

  • Catalytic Applications : Investigations into metal coordination polymers as catalysts for green synthesis reactions, such as the Biginelli reaction under solvent-free conditions, showcasing the environmental benefits of novel catalysts Wang et al., 2015.

properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-9-21(19,20)16-12-6-4-5-11(10-12)13-7-8-14(18)17(2)15-13/h4-8,10,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTOMUIBAVSTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide

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